Lucenin 3

Antioxidant Flavonoid ABTS Assay

Researchers requiring stable flavonoid standards often encounter degradation in O-glycosides. Lucenin 3 solves this with metabolically resistant C-C glycosidic bonds, ensuring assay integrity. - Stable radical scavenger for extended ABTS/DPPH assays (ABTS IC50: 13.80 μM). - Reliable COX-2 reference inhibitor (IC50: 13.9 μM) for medium-throughput screening. - Definitive chemotaxonomic marker for LC-MS metabolomics (e.g., Ephedra, Pistia spp.).

Molecular Formula C26H28O15
Molecular Weight 580.5 g/mol
Cat. No. B12371261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucenin 3
Molecular FormulaC26H28O15
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O
InChIInChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1
InChIKeyXBGYTZHKGMCEGE-MCIQUCDDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucenin 3: Structural and Bioactivity Overview


Lucenin 3 (CAS 12656-83-6), also known as luteolin-6-C-β-D-glucopyranosyl-8-C-β-D-xylopyranoside, is a bioactive C-glycosylflavone belonging to the flavonoid class . It features a luteolin aglycone backbone with glucose and xylose moieties attached via stable C-C bonds at positions 6 and 8, respectively . This di-C-glycosylation confers enhanced chemical and metabolic stability compared to common O-glycosylated flavonoids like luteolin-7-O-glucoside [1].

Glycosidic stability C-glycosidic bonds resist hydrolysis, supporting intact compound studies
B-ring motif Catechol group enables radical scavenging and antioxidant assays
Glycosylation pattern Di-C-glycosylation provides distinct metabolic and chromatographic profile

Lucenin 3 vs. Related Flavonoids: Critical Differences


Generic substitution of Lucenin 3 with luteolin aglycone or apigenin-based C-glycosides (e.g., vicenin-2) fails due to marked differences in antioxidant potency and target engagement. Lucenin 3 retains the ortho-dihydroxyl (catechol) group on its B-ring, a key determinant of superior radical scavenging activity that is absent in apigenin derivatives [1]. Furthermore, its di-C-glycosylation pattern results in a distinct pharmacokinetic and stability profile compared to O-glycosides and mono-C-glycosides, directly impacting in vitro and in vivo experimental outcomes [2].

Lucenin 3 Luteolin core with catechol B-ring; stable di-C-glycoside
Vicenin-2 / apigenin C-glycosides Apigenin core lacks B-ring catechol; may show markedly lower radical scavenging
Lucenin 3 C-glycosidic bonds remain intact under gastric/intestinal conditions
Luteolin-7-O-glucoside / other O-glycosides O-glycosidic bond susceptible to hydrolysis; may alter exposure profile and aglycone formation

Lucenin 3 Comparative Evidence vs. Closest Analogs


ABTS Scavenging vs. Vicenin-2

Lucenin 3 demonstrates significantly stronger ABTS radical scavenging activity (IC50 = 13.80 ± 0.82 μM) compared to the structurally related apigenin-based di-C-glycoside vicenin-2 (IC50 = 74.41 ± 0.69 μM), representing a 5.4-fold increase in potency [1]. This enhanced activity is attributed to the presence of the catechol moiety on the B-ring, which is absent in apigenin derivatives.

ABTS scavenging vs. Vicenin-2
Head-to-head
Lucenin 3 IC50 = 13.80 μM vs. Vicenin-2 IC50 = 74.41 μM (5.4-fold lower)
Catechol B-ring drives higher ABTS radical scavenging capacity
In vitro ABTS assay, n=3, p ≤ 0.05
Antioxidant Flavonoid ABTS Assay

DPPH Scavenging vs. Apigenin C-Glycosides

In the DPPH assay, Lucenin 3 (IC50 = 145.13 ± 51.37 μM) exhibits measurable radical scavenging capacity, whereas vicenin-2, vicenin-1, schaftoside, and vicenin-3 all show negligible activity (IC50 > 5,000 μM) [1]. This stark contrast underscores the critical role of the luteolin core's B-ring catechol group in enabling DPPH neutralization, a property lacking in apigenin-based flavonoids.

DPPH scavenging vs. apigenin C-glycosides
Head-to-head
Lucenin 3 IC50 = 145.13 μM; vicenin-1,2,3 and schaftoside all IC50 > 5,000 μM (>34-fold difference)
Only di-C-glycosylflavone with quantifiable DPPH activity in tested panel
DPPH assay, n=3, p ≤ 0.05
Antioxidant Flavonoid DPPH Assay

COX-2 Enzyme Inhibition

Lucenin 3 exhibits moderate inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme (IC50 = 13.9 ± 2.4 μM), a key target in inflammation [1]. This activity is comparable to other luteolin derivatives such as luteolin 6-C-β-d-xyloside-8-C-β-d-glucoside (IC50 = 14.2 ± 3.4 μM) and slightly less potent than luteolin-6-C-β-d-glucopyranoside (IC50 = 7.9 ± 2.4 μM). However, apigenin-based C-glycosides (e.g., vicenins) showed no detectable COX-2 inhibition in the same assay system.

COX-2 enzyme inhibition
Head-to-head
Lucenin 3 IC50 = 13.9 μM vs. luteolin 6-C-glucoside IC50 = 7.9 μM; apigenin C-glycosides showed no inhibition
Moderate COX-2 inhibition supports anti-inflammatory target engagement screening
In vitro COX-2 inhibition assay, n=3
Anti-inflammatory COX-2 Flavonoid

C-Glycosidic Stability vs. O-Glycosides

Flavonoid C-glycosides like Lucenin 3 resist hydrolysis under gastric and intestinal conditions due to the high stability of the C-C glycosidic bond, unlike O-glycosides (e.g., luteolin-7-O-glucoside) which undergo deglycosylation [1]. A comparative study demonstrated that during in vitro digestion, the C-glycoside orientin remained structurally unchanged, while the O-glycoside isoquercitrin was broken down [2]. This class-level property directly impacts the compound's pharmacokinetic profile and suitability for oral administration studies.

C-glycosidic stability vs. O-glycosides
Class-level
C-glycosides remain structurally intact during in vitro digestion; O-glycosides undergo deglycosylation
Intact compound delivery supports oral bioavailability and ADME modeling
Simulated gastrointestinal digestion model; orientin vs. isoquercitrin comparison
Stability Bioavailability Flavonoid Glycoside

Lucenin 3 Optimal Research Use Cases


Stable Luteolin Activity in Antioxidant Assays

Lucenin 3 is the superior choice for in vitro antioxidant assays (ABTS, DPPH) where stable, dose-dependent radical scavenging is required over extended incubation periods. Its C-glycosidic stability prevents spontaneous degradation, ensuring that observed activity is solely from the intact compound, and its quantified ABTS IC50 of 13.80 μM [1] provides a robust benchmark for structure-activity relationship (SAR) studies.

Phytochemical Profiling of Plant Sources

As a known constituent of Ephedra alata [1], wheat leaves [2], and Pistia stratiotes [3], Lucenin 3 serves as a valuable analytical standard for LC-MS and HPLC-based metabolomics and quality control of botanical extracts. Its unique di-C-glycosylation pattern provides a specific marker for differentiating plant chemotypes.

In Vivo Oral Bioavailability Modeling

Due to the documented resistance of C-glycosidic bonds to gastrointestinal hydrolysis [1], Lucenin 3 is an appropriate model compound for investigating the absorption, distribution, metabolism, and excretion (ADME) of intact flavone C-glycosides. It allows researchers to track the native molecule through biological matrices without confounding degradation to the aglycone luteolin.

Anti-Inflammatory Screening via COX-2 Inhibition

With a measured COX-2 IC50 of 13.9 μM [1], Lucenin 3 can be employed as a reference compound in medium-throughput screening for anti-inflammatory natural products, particularly when seeking compounds with moderate potency and enhanced stability relative to more labile O-glycosides.

Application
Selection Property
Validation Focus
Antioxidant assay studies
C-glycosidic stability and B-ring catechol
Dose-dependent radical scavenging endpoints
Phytochemical profiling
Unique di-C-glycosylation marker
LC-MS / HPLC metabolomics and botanical authentication
Oral bioavailability modeling
Intact C-glycoside tracking
ADME of native flavone C-glycosides
Anti-inflammatory screening
Moderate COX-2 inhibition
COX-2 inhibition endpoint screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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